![molecular formula C21H16ClN3OS B2640543 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 902909-82-4](/img/structure/B2640543.png)
3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been of great interest due to their wide range of biological activities . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines involve the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity . This is a rapidly growing area of organic synthesis .
properties
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-18-11-5-4-9-16(18)14-27-21-24-19-17(10-6-12-23-19)20(26)25(21)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAVOLLUGAPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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